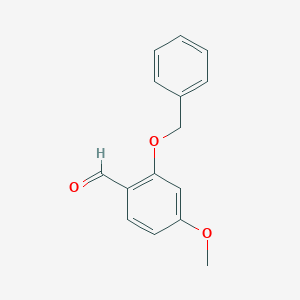
Isodunnianol
Overview
Description
Isodunnianol is a natural product found in Illicium simonsii and Illicium dunnianum . It is a type of lignan and is a powder in physical form .
Molecular Structure Analysis
The molecular formula of Isodunnianol is C27H26O3 . The IUPAC name is 2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enyl-6-(4-prop-2-enylphenoxy)phenol . The molecular weight is 398.5 g/mol .
Physical And Chemical Properties Analysis
Isodunnianol has a molecular weight of 398.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The rotatable bond count is 9 . The exact mass is 398.18819469 g/mol and the monoisotopic mass is 398.18819469 g/mol . The topological polar surface area is 49.7 Ų .
Scientific Research Applications
Mitigation of Doxorubicin-Induced Cardiotoxicity
Isodunnianol has been found to alleviate myocardial injury caused by doxorubicin, a chemotherapy drug. It does so by regulating autophagy and apoptosis in both in vitro and in vivo settings .
Neurite-Outgrowth Promotion
This compound has exhibited activity that promotes neurite outgrowth, which is crucial for nerve growth and regeneration .
Anti-Acetylcholinesterase Activity
Isodunnianol has shown anti-AChE activity with an IC50 value of 13.0 µM, suggesting its potential use in treating diseases like Alzheimer’s where acetylcholinesterase inhibitors are beneficial .
Neurotrophic Activity
It also exhibits neurotrophic activity, which supports the growth and survival of developing neurons and the maintenance of mature neurons .
Mechanism of Action
Target of Action
Isodunnianol, a natural product extracted from Illicium verum, primarily targets acetylcholinesterase (AChE) and inducible nitric oxide synthase (iNOS) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, while iNOS is an enzyme that produces nitric oxide, a signaling molecule involved in various physiological and pathological processes. Isodunnianol also affects NAG-1 , a protein related to inflammation .
Mode of Action
Isodunnianol exhibits anti-AChE activity with an IC50 value of 13.0 µM . It also shows substantial activity against iNOS . Furthermore, it can increase NAG-1 activity 1.5 -3.0 fold . These interactions result in the modulation of the inflammatory response and the reduction of oxidative stress .
Biochemical Pathways
Isodunnianol affects the AMPK–ULK1 pathway . This pathway is crucial for the regulation of autophagy, a cellular process involved in the degradation and recycling of cellular components. Isodunnianol induces autophagy and increases the expression of pAMPK172 and pULK1555, while decreasing the expression of pULK1757 and SQSTM2 .
Result of Action
Isodunnianol’s action results in the mitigation of cardiotoxicity induced by Doxorubicin . It achieves this by regulating autophagy and apoptosis both in vitro and in vivo . Specifically, it up-regulates autophagy and reduces apoptosis through the activation of the AMPK–ULK1 pathway .
properties
IUPAC Name |
2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enyl-6-(4-prop-2-enylphenoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O3/c1-4-7-19-10-13-22(14-11-19)30-26-18-21(9-6-3)17-24(27(26)29)23-16-20(8-5-2)12-15-25(23)28/h4-6,10-18,28-29H,1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHHTRIAKONNBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)OC2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC=C)O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isodunnianol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Isodunnianol against Doxorubicin-induced cardiotoxicity?
A1: Research suggests that Isodunnianol protects cardiac cells from Doxorubicin damage by promoting protective autophagy. [] Specifically, it activates the AMPK-ULK1 pathway, which plays a crucial role in initiating autophagy. This process helps to clear damaged cellular components, counteracting the apoptotic effects of Doxorubicin. []
Q2: From what natural source is Isodunnianol extracted, and what other bioactive compounds are found in this source?
A2: Isodunnianol was initially isolated from the bark of Illicium dunnianum. [] Another notable compound found in this plant, and in the related species Illicium difengpi, is Magnolol. [, ] In Illicium difengpi, Isodunnianol, Magnolol, and Difengpin have been successfully separated and purified using high-speed counter-current chromatography. []
Q3: What is the chemical structure of Isodunnianol, and how has its structure been elucidated?
A3: Isodunnianol belongs to the sesquineolignan family and shares a triphenyl-type neolignan structure similar to Macranthol. [] Its structure was determined through comprehensive analysis of 1H- and 13C-NMR spectra, including two-dimensional NMR data. These analyses were compared with data from related compounds like Magnolol, Isomagnolol, and Macranthol. []
Q4: What in vivo studies have been conducted to evaluate the efficacy of Isodunnianol against Doxorubicin-induced cardiotoxicity?
A4: A rat model of Doxorubicin-induced cardiotoxicity demonstrated that co-administration of Isodunnianol with Doxorubicin reduced apoptosis and inflammatory myocardial fibrosis compared to Doxorubicin alone. [] This suggests a protective effect of Isodunnianol in vivo.
Q5: Are there any known analytical methods for characterizing and quantifying Isodunnianol?
A5: While specific details regarding analytical method validation aren't provided in the provided research, the isolation of Isodunnianol from plant material utilized high-speed counter-current chromatography. [] Additionally, structural elucidation relied heavily on NMR spectroscopy, including 1H-NMR, 13C-NMR, and two-dimensional NMR techniques. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



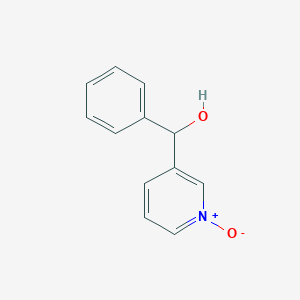
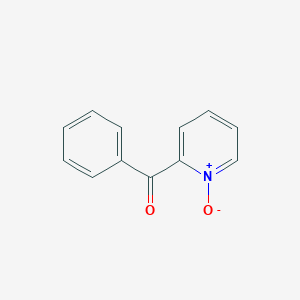
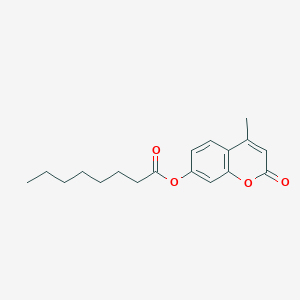


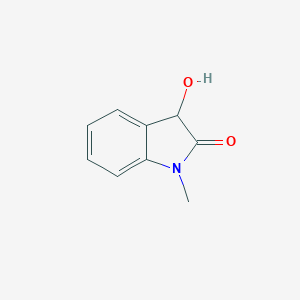


![8-Azaspiro[4.5]decane hydrochloride](/img/structure/B184460.png)
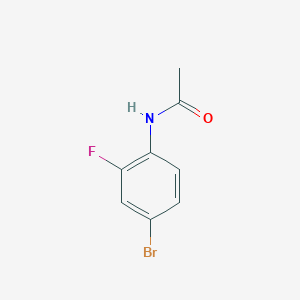

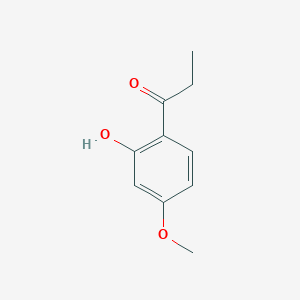
![Dimethyl 2-[(methylsulfonyl)amino]terephthalate](/img/structure/B184466.png)
